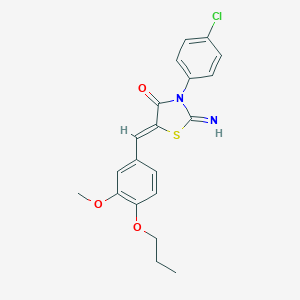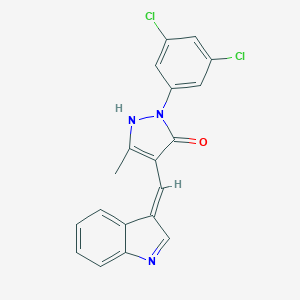![molecular formula C24H21N3O2S B302867 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302867.png)
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been studied for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. In
Mécanisme D'action
The exact mechanism of action of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro. Additionally, the compound has been shown to inhibit the proliferation of cancer cells in vitro. However, the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in lab experiments is its reported anti-inflammatory and anti-cancer properties. This makes it a potential candidate for further study in these areas. However, one limitation is that the compound has not yet been extensively studied in vivo, and its effects on the human body are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of interest is further study of the compound's anti-inflammatory and anti-cancer properties in vivo. Additionally, the compound's antimicrobial activity could be further explored. Finally, the compound's potential as a drug candidate for the treatment of inflammatory and cancerous diseases could be investigated.
Méthodes De Synthèse
The synthesis of 2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide. The sulfide is then reacted with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and acetic anhydride to produce the final compound.
Applications De Recherche Scientifique
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in scientific research due to its reported anti-inflammatory and anti-cancer properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells in vitro. Additionally, the compound has been shown to have antimicrobial activity against certain strains of bacteria and fungi.
Propriétés
Nom du produit |
2-[(2-methylbenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C24H21N3O2S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O2S/c1-17-7-5-6-10-20(17)15-30-16-22(28)25-21-13-11-19(12-14-21)24-27-26-23(29-24)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,25,28) |
Clé InChI |
QESOECYMVRTNAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)
![ethyl 4-[4-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoate](/img/structure/B302788.png)

![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)